molecular formula C6H5ClF2N2O B1407397 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine CAS No. 1823916-35-3

2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine

Cat. No. B1407397
CAS RN: 1823916-35-3
M. Wt: 194.56 g/mol
InChI Key: FQMJYNWKZGMCTF-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'CF3-Pyrimidine' and is a white crystalline solid with a molecular weight of 195.57 g/mol.

Scientific Research Applications

Molecular Structure and Synthesis

Studies have focused on the synthesis and molecular structure analysis of pyrimidine derivatives, demonstrating the versatility of pyrimidine as a core structure for developing pharmacologically active compounds. For instance, DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have been employed to investigate the molecular structure of pyrimidine derivatives, highlighting their potential in treating hypertension and acting as I1 imidazoline receptor agonists (Aayisha et al., 2019). Similarly, the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines (Rahimizadeh et al., 2011) and 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines (Etemadi et al., 2016) have been reported, showcasing their significant antibacterial activities.

Pharmaceutical Intermediates

4,6-Dichloro-2-methylpyrimidine, a related compound, has been identified as an important intermediate in the synthesis of synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012), illustrating the critical role of chloro-methylpyrimidine derivatives in pharmaceutical manufacturing. The synthesis of dasatinib itself showcases the utility of chloro-methylpyrimidine derivatives in creating potent antitumor agents (Zang Jia-liang et al., 2009).

Halogen Bonding and Crystal Structure

Research into the halogen bonding and crystal structure of pyrimidine derivatives offers insights into their potential as ligands for enzyme inhibitors, further underscoring the versatility of these compounds in designing novel therapeutic agents (He Junbo et al., 2020). This area of research highlights the compound's applicability in understanding and manipulating molecular interactions critical for drug design.

Antiviral and Antituberculous Activity

The synthesis and biological evaluation of pyrimidine derivatives have also been directed towards their antiviral and antituberculous potential. For example, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have been synthesized and evaluated for their pronounced antituberculous effect (Erkin et al., 2007), indicating the importance of pyrimidine derivatives in addressing global health challenges.

properties

IUPAC Name

2-chloro-5-(difluoromethoxy)-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c1-3-4(12-6(8)9)2-10-5(7)11-3/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMJYNWKZGMCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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